molecular formula C24H23N5O4S B2765307 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile CAS No. 896706-24-4

2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile

Cat. No.: B2765307
CAS No.: 896706-24-4
M. Wt: 477.54
InChI Key: ZTXKQEBPVDMXDM-UHFFFAOYSA-N
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Description

2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile is a complex organic compound with a unique structure that includes a quinazoline core, a dioxolo ring, and a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetonitrile is unique due to its combination of a quinazoline core, a dioxolo ring, and a phenylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c25-7-13-34-24-26-19-15-21-20(32-16-33-21)14-18(19)23(31)29(24)8-6-22(30)28-11-9-27(10-12-28)17-4-2-1-3-5-17/h1-5,14-15H,6,8-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKQEBPVDMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC#N)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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